

Bioequivalence Study Parameters for Tebipenem Pivoxil

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Compound Focus: Tebipenem Pivoxil

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Parameter	Fasting Arm Results	Postprandial Arm Results	Acceptance Range
Cmax GMR	96.07% (90% CI: 89.62–102.99)	89.84% (90% CI: 84.33–95.70)	80.00% – 125.00%
AUC_{0-t} GMR	93.09% (90% CI: 90.47–95.78)	86.80% (90% CI: 83.62–90.10)	80.00% – 125.00%
AUC_{0-∞} GMR	93.09% (90% CI: 90.48–95.77)	86.90% (90% CI: 83.73–90.20)	80.00% – 125.00%
Sample Size	24 participants completed	35 of 36 participants completed	-
Safety Outcome	All AEs mild; no severe AEs	One participant dropped out due to AEs; all other AEs mild	-

Introduction

Tebipenem pivoxil is an orally administered carbapenem antibiotic with demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens [1]. As a prodrug,

tebipenem pivoxil is engineered for enhanced oral absorption by forming an ester prodrug interaction between thiazole at the C3 side chain and C2 carboxylic acids [2]. The drug exerts its antibacterial effect by inhibiting penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis [2].

While carbapenems have long been the standard of care for many multidrug-resistant bacterial infections, they have historically been available only as intravenous formulations [3]. The development of an oral carbapenem represents a significant advancement in antimicrobial therapy, potentially enabling early hospital discharge or entirely outpatient management for serious infections such as complicated urinary tract infections (cUTIs) and pyelonephritis [4] [5].

Bioequivalence studies play a critical role in the drug development process, particularly when developing alternative formulations of established drugs or when transitioning from innovator to generic products. These studies ensure that the test product exhibits comparable systemic exposure to the reference product, thereby supporting therapeutic interchangeability.

Experimental Protocol

Study Design

- **Design:** Single-center, randomized, open-label, single-dose, two-sequence, two-period, two-treatment crossover trial [2].
- **Treatments:** Test preparation (T) of **tebipenem pivoxil** granules from Lunan Pharmaceutical Group versus reference preparation (R) Orapenem from Meiji Seika Kaisha Ltd [2].
- **Crossover Detail:** Participants were randomly assigned to either TR or RT sequences with a 7-day washout period between doses to eliminate carryover effects [2].
- **Dosage Form:** Granules, which the study noted can help ensure consistent drug exposure [2].

Participant Selection

- **Inclusion Criteria:** Healthy Chinese adults aged 18-65 years; body weight ≥ 50 kg (men) or ≥ 45 kg (women); BMI 19.0-26.0 kg/m²; normal laboratory parameters; willingness to provide informed consent [2].
- **Exclusion Criteria:** Clinically significant medical conditions; history of serious digestive issues, epilepsy, or vitamin K deficiency; abnormal laboratory results; positive tests for hepatitis B, hepatitis

C, syphilis, or HIV; known drug allergies; use of interacting medications; special dietary requirements; tobacco or alcohol use; drug abuse history; blood donation within 3 months; pregnancy or breastfeeding; planned conception; participation in another trial within 3 months; inability to tolerate venipuncture; creatinine clearance rate <80 mL/min [2].

Sample Size Calculation

- **Fasting Arm:** 24 participants enrolled based on intraindividual coefficient of variation (CV) for C_{max} (34.1%), AUC_{0-t} (20.0%), and $AUC_{0-\infty}$ (20.0%) [2].
- **Postprandial Arm:** 36 participants enrolled (accounting for 20% dropout rate) based on similar variability parameters [2].

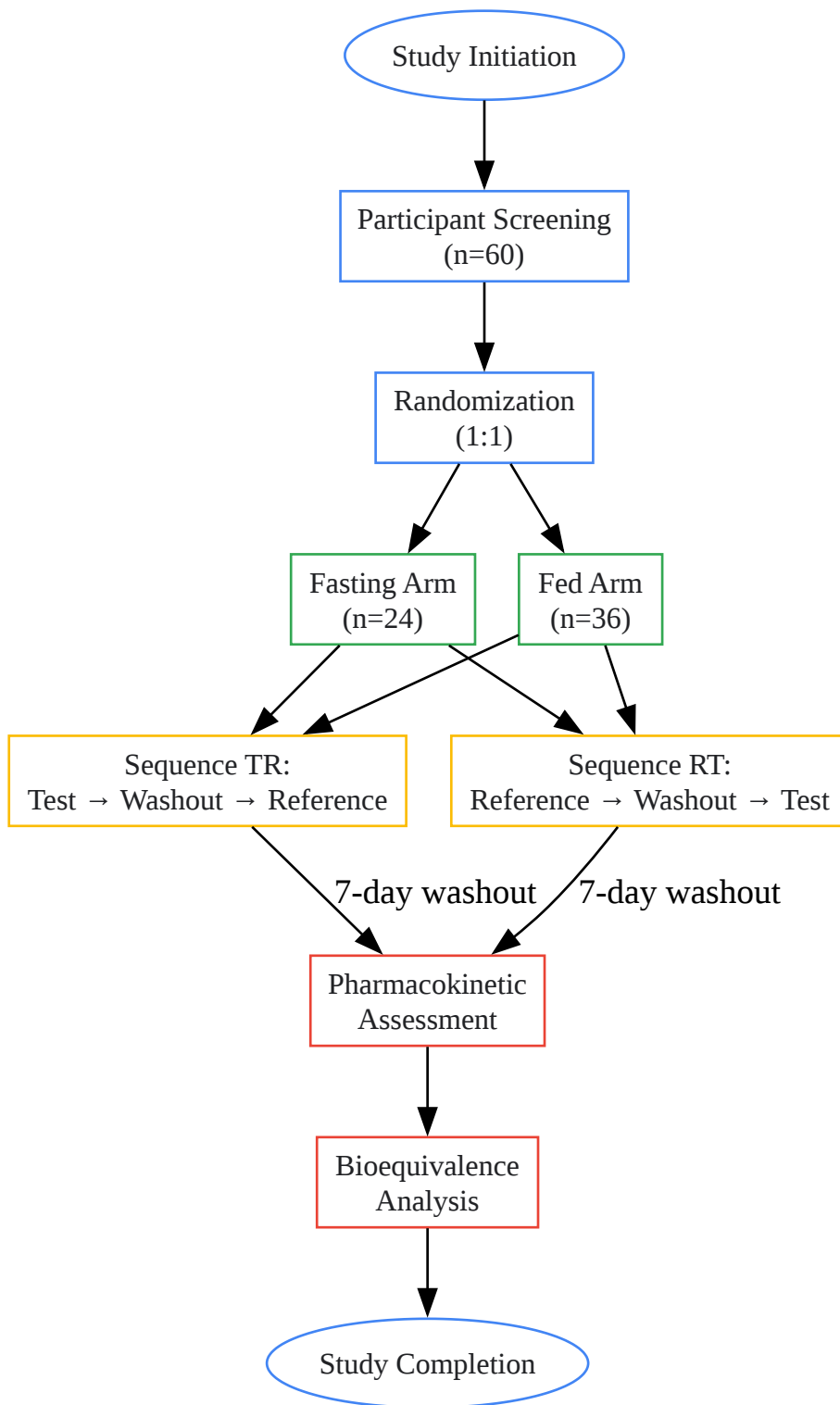
Diet Standardization

- **Fasting Group:** Overnight fast of at least 10 hours before dosing [2].
- **Fed Group:** High-fat, high-calorie meal (800-1000 kcal: 150 kcal protein, 250 kcal carbohydrates, 500-600 kcal fat) administered 30 minutes before dosing [2].

Pharmacokinetic Assessment

- **Blood Sampling:** Serial blood samples collected according to a predefined schedule to characterize the plasma concentration-time profile [2].
- **Bioanalytical Method:** Liquid chromatography-mass spectrometry (LC-MS) for quantification of plasma tebipenem concentrations [2].
- **Primary PK Parameters:** C_{max} (maximum concentration), AUC_{0-t} (area under the curve from zero to last measurable concentration), $AUC_{0-\infty}$ (area under the curve from zero to infinity) [2].
- **Statistical Analysis:** Geometric mean ratios (GMR) with 90% confidence intervals calculated for C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ using analysis of variance (ANOVA) [2].

The following workflow diagram illustrates the sequential design of this bioequivalence study:



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Bioequivalence Study Workflow

Safety Monitoring

- **Adverse Event Collection:** Participants monitored throughout the study period for any adverse events [2].
- **Severity Assessment:** All adverse events categorized by severity and relationship to study drug [2].
- **Laboratory Monitoring:** Clinical laboratory tests (hematology, clinical chemistry, urinalysis) performed at screening and throughout the study [2].

Drug Product Information

Tebipenem pivoxil hydrobromide is an orally available prodrug of tebipenem, a carbapenem antibiotic. The drug has the following pharmacological characteristics:

- **Protein Binding:** Approximately 67% bound to serum proteins in vitro [2].
- **Tissue Distribution:** Demonstrated distribution to sputum, middle-ear mucosa, maxillary-sinus mucosa, tonsils in adults, and middle-ear secretions in children [2].
- **Elimination Pathway:** Primarily excreted renally, with renal clearance and urinary excretion decreasing in patients with renal impairment (creatinine clearance <80 mL/min) [2].
- **Dosage Forms:** Currently available as granules in some markets (e.g., Japan, under brand name Orapenem), with ongoing development of tablet formulations [2].

Acceptable Criteria and Safety Profile

For demonstration of bioequivalence, the 90% confidence intervals for the geometric mean ratios of C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ must fall entirely within the acceptance range of 80.00-125.00% [2].

The safety profile of **tebipenem pivoxil** in this bioequivalence study was favorable, with all reported adverse events being mild in severity. Diarrhea was the most commonly reported adverse event, consistent with the known safety profile of carbapenem antibiotics. No severe adverse events or seizures were reported in this clinical trial [2].

Discussion

The successful demonstration of bioequivalence between test and reference formulations of **tebipenem pivoxil** under both fasting and fed conditions has important implications for clinical practice and drug development.

The availability of a generic formulation could potentially improve access to this important oral carbapenem, particularly as antimicrobial resistance continues to escalate. With approximately 30-35% of UTIs now resistant to traditional oral antibiotics like trimethoprim/sulfamethoxazole and fluoroquinolones, the need for effective oral alternatives has never been greater [3].

The food effect data are particularly valuable for clinical practice, as they demonstrate that **tebipenem pivoxil** can be administered without regard to meals, potentially improving adherence in outpatient settings. This flexibility could be especially beneficial for patients transitioning from intravenous to oral therapy during hospital discharge.

Future Directions

While this bioequivalence study provides important pharmacokinetic data, several areas warrant further investigation:

- **Special Populations:** Pharmacokinetic studies in patients with hepatic impairment, severe renal impairment, and elderly populations.
- **Drug-Drug Interactions:** Formal interaction studies with commonly co-administered medications.
- **Alternative Formulations:** Development and evaluation of different dosage forms to enhance patient acceptability.
- **Pediatric Formulations:** Age-appropriate formulations for pediatric patients, building on existing approvals in Japan for pneumonia, otitis media, and sinusitis in children [6].

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